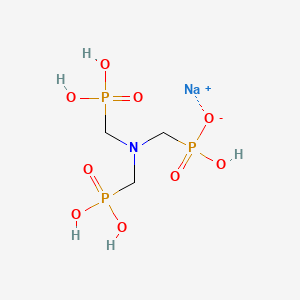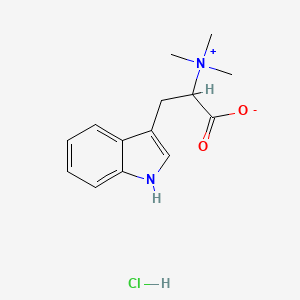![molecular formula C8H14O B3420942 Bicyclo[2.2.1]heptanemethanol CAS No. 2064-02-0](/img/structure/B3420942.png)
Bicyclo[2.2.1]heptanemethanol
Vue d'ensemble
Description
Bicyclo[2.2.1]heptanemethanol is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is also known by other names such as 2-Norbornanemethanol, CPC 1207, and Experimental chemotherapeutant 1,207 .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptanemethanol and its derivatives has been a topic of interest in various studies . One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates . Another method uses photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptanemethanol can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 .Chemical Reactions Analysis
The chemical reactions involving Bicyclo[2.2.1]heptanemethanol are complex and varied. For instance, an asymmetric approach to Bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . Another study discusses a photocatalytic cycloaddition reaction that provides unified access to Bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclo[2.2.1]heptanemethanol include a molecular weight of 126.1962 and a molecular formula of C8H14O . More detailed properties such as boiling point, density, and solubility are not provided in the retrieved sources.Applications De Recherche Scientifique
Organic & Biomolecular Chemistry
Bicyclo[2.2.1]heptane-1-carboxylates, which are derived from Bicyclo[2.2.1]heptanemethanol, have been used in an asymmetric approach to create a wide range of compounds in a highly enantioselective manner . This process is enabled by organocatalysis and allows for rapid access to these compounds from simple starting materials under mild and operationally simple conditions .
Bioactive Natural Products
The bicyclo[2.2.1]heptane scaffold, which is a part of Bicyclo[2.2.1]heptanemethanol, is a privileged molecular structure embedded in numerous compounds with various functions . For example, it is found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol .
Drug Candidates
The bicyclo[2.2.1]heptane scaffold is also featured by drug candidates such as LMV-6015 and AMG 221 . This makes Bicyclo[2.2.1]heptanemethanol a valuable compound in the field of drug discovery.
Asymmetric Synthesis and Catalysis
The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam, a well-known chiral auxiliary, and dibenzyldiene and diphonane, effective chiral ligands for transition-metal catalysis, are based on this scaffold .
High-Energy Density Compounds (HEDCs)
A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent have been designed and studied theoretically for the design of new high-energy density compounds (HEDCs) . The density, heat of sublimation, and impact sensitivity of these compounds were estimated by electrostatic potential analysis of the molecular surface .
Enantioselective Approaches
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, Bicyclo[2.2.1]heptanemethanol is highly desirable for relevant drug discovery .
Orientations Futures
The future directions for the study and application of Bicyclo[2.2.1]heptanemethanol could involve further exploration of its synthesis methods, particularly those that allow for the creation of a wide range of derivatives . This could open up new opportunities for the investigation of chemical space .
Mécanisme D'action
Target of Action
The primary targets of Bicyclo[22This compound is a structural moiety embedded in numerous compounds with various functions
Mode of Action
The synthesis of Bicyclo[2.2.1]heptanes involves a distinct mechanism catalyzed by gold (Au), specifically through cycloisomerizations of 3-alkoxyl-1,6-diynes . The reaction involves a key allyl-gold species . This information might provide some insights into the possible interactions of Bicyclo[2.2.1]heptanemethanol with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s structural similarity to other bioactive compounds suggests it may influence several biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Bicyclo[22Its molecular weight is 126.1962 , which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of Bicyclo[22Given its structural similarity to other bioactive compounds, it may have diverse effects depending on the specific targets and pathways it interacts with .
Propriétés
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSJYHFIJLTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472993 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptanemethanol | |
CAS RN |
69102-73-4, 2064-02-0 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















